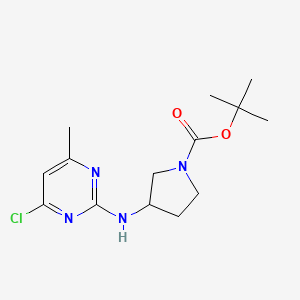

3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13434770

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN4O2 |

|---|---|

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21ClN4O2/c1-9-7-11(15)18-12(16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |

| Standard InChI Key | DGYZPSITRKMKSE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) connected via an amino group to a 4-chloro-6-methylpyrimidine moiety. The tert-butyl ester group at the 1-position of the pyrrolidine ring serves as a protective group, enhancing stability during synthetic processes. Key structural features include:

The chloro and methyl substituents on the pyrimidine ring influence electronic properties, while the tert-butyl ester group modulates solubility and reactivity .

Stereochemical Considerations

Although the compound is typically synthesized as a racemic mixture, enantiomerically pure forms (e.g., (R)- and (S)-configurations) have been reported for related analogs. Chirality at the pyrrolidine nitrogen can significantly affect biological activity, as seen in kinase inhibition studies .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting with the coupling of a pyrimidine amine to a pyrrolidine scaffold. A typical route includes:

-

Pyrimidine-Pyrrolidine Coupling:

-

Protection with tert-Butyl Ester:

-

Purification:

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against phosphatidylinositol 3-kinase (PI3K) isoforms, particularly PI3Kα and PI3Kγ, with IC₅₀ values ranging from 5–500 nM . Its mechanism involves competitive binding to the ATP-binding pocket, disrupting kinase signaling pathways critical for cell proliferation .

Antiviral Activity

Derivatives of this compound have shown efficacy against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV), likely through interference with viral replication machinery .

Applications in Drug Development

Intermediate for Targeted Therapies

The compound serves as a precursor for:

-

PI3K Inhibitors: Used in oncology trials for breast and prostate cancers .

-

CDK4/6 Inhibitors: Analogous to palbociclib, a FDA-approved drug for hormone receptor-positive breast cancer .

Prodrug Design

The tert-butyl ester group can be hydrolyzed in vivo to generate active carboxylic acid derivatives, enabling prodrug strategies for enhanced bioavailability .

| Supplier | Location | Purity | Status |

|---|---|---|---|

| Meryer Chemical Technology | Shanghai, China | >95% | Available |

| Amber MolTech LLC | China | >98% | Available |

| Fluorochem | UK | >95% | Discontinued |

Related Compounds and Analogues

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (S)-3-(2-Chloro-6-methylpyrimidin-4-ylamino)-pyrrolidine-1-carboxylate | Stereochemistry at pyrrolidine C3 | Enhanced PI3Kα selectivity |

| 3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylate | Substitution at pyrimidine C5 | Antiviral activity against HSV-1 |

| 3-(6-Chloro-2-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylate | Methyl at pyrimidine C2 | Improved metabolic stability |

Challenges and Future Directions

Despite its promise, the compound faces limitations:

-

Solubility Issues: Low aqueous solubility (LogP = 2.8) complicates formulation .

-

Stereochemical Complexity: Enantioselective synthesis requires costly chiral catalysts .

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume